![molecular formula C5H3IN4 B2776758 6-Iodo-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 1823909-60-9](/img/structure/B2776758.png)

6-Iodo-[1,2,4]triazolo[1,5-a]pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

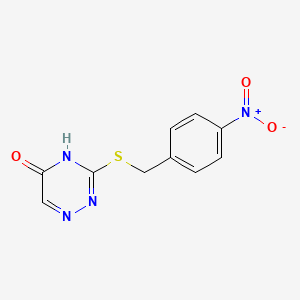

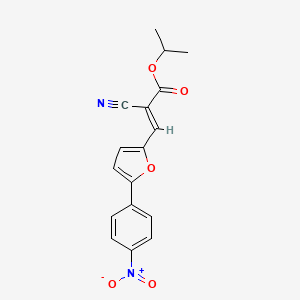

6-Iodo-[1,2,4]triazolo[1,5-a]pyrimidine is a synthetic compound with the CAS Number: 1823909-60-9 . It has a molecular weight of 246.01 . This compound is part of the [1,2,4]triazolo[1,5-a]pyrimidine family, which is known to have a wide range of pharmacological activities such as anticancer, antimicrobial, anti-tubercular, CB2 cannabinoid agonists, feticide, and adenosine antagonists .

Molecular Structure Analysis

The InChI code for this compound is 1S/C5H3IN4/c6-4-1-7-5-8-3-9-10(5)2-4/h1-3H . This indicates the presence of iodine (I), carbon ©, hydrogen (H), and nitrogen (N) atoms in the molecule .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a density of 2.50±0.1 g/cm3 .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

The [1,2,4]triazolo[1,5-a]pyrimidine derivatives, including 6-Iodo variants, have been extensively explored for their chemical synthesis and properties. These compounds serve as a core structure for developing a wide range of derivatives with diverse chemical properties and applications. Fischer (2010) and Fizer and Slivka (2016) provide insights into the synthesis routes from s-triazoles and pyrimidines, highlighting their importance as stabilizers in photographic silver halide emulsions and for pharmaceutical and agrochemical purposes. The diversity in their synthesis allows for the exploration of various physical properties, tautomerism, nuclear alkylation, and electrophilic and nucleophilic substitution, indicating a broad scope of chemical utility and structural versatility (Fischer, 2010; Fizer & Slivka, 2016).

Biological Activities and Applications

The biological activities of [1,2,4]triazolo[1,5-a]pyrimidines span across a variety of domains, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer applications. The significance of the [1,2,4]triazolo[1,5-a]pyrimidine nucleus in both agriculture and medicinal chemistry has been highlighted due to its presence in structures exhibiting these activities. This underlines the potential of 6-Iodo-[1,2,4]triazolo[1,5-a]pyrimidine derivatives in contributing to the development of new therapeutic agents and agrochemical products (Pinheiro et al., 2020).

Supramolecular Chemistry and Material Science

The structural uniqueness of [1,2,4]triazolo[1,5-a]pyrimidine derivatives lends them to applications in supramolecular chemistry and material science. Fonari et al. (2004) investigated pyrimidine derivatives as suitable ligands for co-crystallization, revealing the potential of these compounds in forming novel crown-containing hydrogen-bonded supramolecular assemblies. Such studies indicate the role of this compound in the design of new materials with specific physical and chemical properties, contributing to advancements in materials science and engineering (Fonari et al., 2004).

Medicinal Chemistry and Drug Design

In medicinal chemistry, this compound derivatives have been explored for their potential in drug design and pharmacological applications. The scaffold's adaptability allows for the development of compounds with targeted biological activities. Studies on metal complexes with [1,2,4]triazolo[1,5-a]pyrimidines underscore their therapeutic potential against neglected diseases such as leishmaniasis and Chagas disease, showcasing the significant impact these compounds could have in the realm of therapeutic drug development (Łakomska & Fandzloch, 2016; Salas et al., 2017).

Safety and Hazards

Zukünftige Richtungen

The [1,2,4]triazolo[1,5-a]pyrimidine family, to which 6-Iodo-[1,2,4]triazolo[1,5-a]pyrimidine belongs, has been the subject of ongoing research due to its wide range of pharmacological activities . Future research may focus on further exploring the biological activities of these compounds and developing new synthesis methods .

Wirkmechanismus

Target of Action

Compounds with the [1,2,4]triazolo[1,5-a]pyrimidine scaffold are known to exhibit a wide range of pharmacological activities such as anticancer, antimicrobial, anti-tubercular, cb2 cannabinoid agonists, feticide, and adenosine antagonists .

Mode of Action

It’s known that [1,2,4]triazolo[1,5-a]pyrimidines can act as inhibitors of certain enzymes . For instance, some [1,2,4]triazolo[1,5-a]pyrimidines have been shown to destabilize the RT heterodimer, confirming an allosteric binding at the interface between p51 and p66 RT subunits .

Biochemical Pathways

It’s known that [1,2,4]triazolo[1,5-a]pyrimidines can inhibit the akt signaling pathway , which plays a crucial role in multiple cellular processes such as cell proliferation, apoptosis, cell migration, and cell cycle progression.

Biochemische Analyse

Biochemical Properties

It is known that the 1,2,4-triazolo[1,5-a]pyrimidine scaffold exhibits numerous activities, including acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors . These interactions suggest that 6-Iodo-[1,2,4]triazolo[1,5-a]pyrimidine may interact with similar enzymes and proteins.

Cellular Effects

Compounds with a similar structure have been shown to have significant effects on various types of cells and cellular processes .

Molecular Mechanism

Based on the known activities of similar compounds, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound is stable at room temperature .

Metabolic Pathways

Similar compounds are known to interact with various enzymes and cofactors .

Eigenschaften

IUPAC Name |

6-iodo-[1,2,4]triazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3IN4/c6-4-1-7-5-8-3-9-10(5)2-4/h1-3H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDROVNOWDDXDLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=NC=NN21)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3IN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

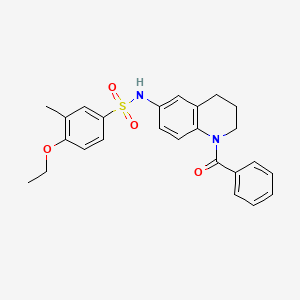

![5-methyl-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2776676.png)

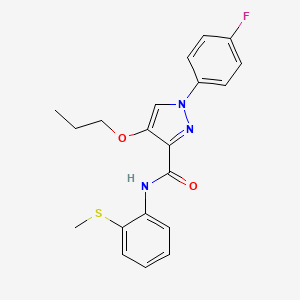

![3,4-dimethyl-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B2776692.png)

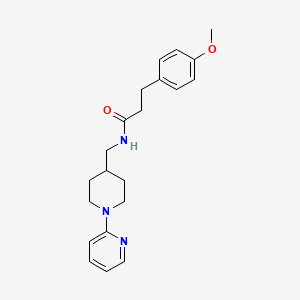

![4-ethoxy-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2776696.png)

![N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-6-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2776697.png)